5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
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Overview
Description
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an amino group at the 5-position, a methyl group at the 1-position, and a cyano group at the 6-position. This structural arrangement imparts significant chemical and biological properties, making it a valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines have been found to possess a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating diseases of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The compound is synthesized through a series of reactions involving 1-Alkyl-N-Boc-5-formylpyrazol-4-amines, malononitrile, and cyanoacetamide .
Biochemical Pathways
The compound affects various biochemical pathways. It has been found among the pyrazolo[4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring . These derivatives have been identified as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 modulators .
Result of Action
It is known that the compound has potential therapeutic effects in various diseases, including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide. The reaction proceeds through a cyclocondensation process, where the obtained derivatives are further reacted with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidine: A compound with a similar fused ring system.
Uniqueness
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBOYFPABHHDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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